(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine
Description
Structural Identification and Nomenclature
IUPAC Systematic Nomenclature and CAS Registry Analysis
The IUPAC name 1-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine is derived from the following structural components:
- Tetrahydro-2H-pyran ring : A six-membered saturated oxygen-containing heterocycle (oxane) with a chair conformation.
- 4-(4-Methoxyphenyl) substituent : A para-substituted phenyl group attached to the tetrahydropyran at position 4.
- Methanamine : A primary amine (-NH₂) linked to a methyl group (-CH₂-) at position 4 of the tetrahydropyran ring.
The CAS registry number 440087-51-4 identifies the free base form, while 45126984 (PubChem CID) corresponds to its hydrochloride salt. Alternate names include [4-(4-methoxyphenyl)oxan-4-yl]methanamine and 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxyphenyl)- .
| Compound Form | CAS Number | PubChem CID |
|---|---|---|
| Free base | 440087-51-4 | 931713 |
| Hydrochloride salt | 1185300-98-4 | 45126984 |
Molecular Formula and Constitutional Isomerism
The molecular formula C₁₃H₁₉NO₂ (molecular weight: 221.30 g/mol) comprises:
- C₁₃H₁₉NO₂ : 13 carbons, 19 hydrogens, 1 nitrogen, and 2 oxygens.
Constitutional Isomerism
Constitutional isomers share the same molecular formula but differ in bond connectivity. For C₁₃H₁₉NO₂ , potential isomers include:
- Benzamide derivatives : e.g., 2-Methoxy-N-(2-pentanyl)benzamide, where the amine is replaced by an amide.
- Hydroxamic acids : e.g., Ibuproxam (C₁₃H₁₉NO₂), which features a hydroxamic acid group instead of a methanamine.
- Furan carboxamides : e.g., Cyclafuramid, with a furan ring and amide functionality.
| Isomer | Key Structural Difference | CAS Number |
|---|---|---|
| (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine | Methanamine linked to oxane | 440087-51-4 |
| 2-Methoxy-N-(2-pentanyl)benzamide | Benzamide with pentyl chain | 791831-22-6 |
| Ibuproxam | Hydroxamic acid derivative | 53648-05-8 |
Stereochemical Considerations: Chair Conformations of Tetrahydropyran Ring
The tetrahydropyran ring adopts a chair conformation (similar to cyclohexane), with substituents occupying axial or equatorial positions. Key features include:
- Substituent positions :
- Conformational energy : The energy barrier for ring flipping is ~10 kcal/mol, favoring equatorial substituents.
Chair Conformation Analysis
| Position | Substituent | Preferred Orientation | Reason |
|---|---|---|---|
| C4 (tetrahydropyran) | 4-Methoxyphenyl | Equatorial | Minimizes 1,3-diaxial interactions |
| C4 (tetrahydropyran) | Methanamine | Axial | Avoids eclipsing with ring oxygens |
Comparative Analysis of Substituent Effects on Aromatic-Moiety Electronic Distribution
The para-methoxyphenyl group exerts strong electron-donating effects via resonance and inductive mechanisms, influencing the aromatic ring’s electronic distribution.
Hammett Substituent Constants (σ)
For para-substituted aromatic systems, the methoxy group has a σ⁻ value of -0.27 (electron-donating), while nitro (σ⁺ = +0.78) is electron-withdrawing.
| Substituent | σ⁻ Value | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| OMe (para) | -0.27 | Strong resonance donation | Activates ring toward electrophilic substitution |
| NO₂ (para) | +0.78 | Strong inductive withdrawal | Deactivates ring toward electrophilic substitution |
Orbital Interactions
The methoxy group’s lone pairs participate in resonance, delocalizing electron density into the aromatic ring. This effect is stronger than inductive donation, as confirmed by core-electron binding energy (CEBE) shifts correlating with σ values.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICNVPXSEFWGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359019 | |
| Record name | [4-(4-methoxyphenyl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440087-51-4 | |
| Record name | [4-(4-methoxyphenyl)oxan-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-methoxyphenyl)oxan-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of 4-methoxybenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrahydropyran-4-yl methanamine derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects :
- The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing stability in electrophilic substitution reactions compared to electron-withdrawing substituents (e.g., CF₃ in ) .
- Pyridine-containing analogs (e.g., ) exhibit higher basicity due to the nitrogen atom, influencing solubility and receptor binding .
Steric and Solubility Considerations :
- The unsubstituted THP derivative () has the lowest molecular weight (115.17 g/mol), resulting in higher aqueous solubility compared to bulkier analogs like the target compound .
- Ethyl-substituted derivatives () show reduced steric hindrance, favoring nucleophilic reactions .
Synthetic Utility :
Biological Activity
The compound (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine , with CAS number 440087-51-4 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 221.3 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to its ability to modulate certain biochemical pathways:
- Antiparasitic Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific ATPases in parasites, potentially leading to reduced parasitemia in models of malaria .
- Neuroprotective Effects : The methanamine moiety is known for its influence on neurotransmitter systems, suggesting possible neuroprotective properties through modulation of synaptic transmission.
- Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its potential antioxidant effects.
Data Table: Biological Activities and Their Findings
Case Study 1: Antiparasitic Efficacy
In a study aimed at developing new antimalarial therapies, analogs of this compound were tested for their ability to inhibit Plasmodium falciparum ATPase. The results showed that modifications to the structure could significantly enhance efficacy against both asexual and gametocyte stages of the parasite.
Case Study 2: Neuroprotective Potential
Another investigation explored the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could reduce cell death in neuronal cultures exposed to oxidative agents, suggesting a protective mechanism that warrants further exploration.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine?
- Methodology : A common approach involves functionalizing the tetrahydropyran ring with a 4-methoxyphenyl group followed by introduction of the methanamine moiety. For example:
Oxidative coupling : Use of 4-methoxyphenylboronic acid with tetrahydropyran intermediates under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
Reductive amination : Reacting 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde with ammonia or methylamine in the presence of NaBH₃CN or H₂/Pd-C .
- Key considerations : Solvent choice (e.g., anhydrous THF or MeOH) and temperature control (0–25°C) are critical to avoid side reactions like over-reduction or ring-opening .
Q. How is the structure of this compound validated post-synthesis?
- Analytical methods :
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for structurally related tetrahydropyran derivatives .
- NMR spectroscopy : Key signals include the methoxy group (δ ~3.8 ppm, singlet), tetrahydropyran protons (δ ~1.5–4.0 ppm), and methanamine protons (δ ~2.5–3.5 ppm) .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (C₁₃H₁₉NO₂: 221.14 g/mol) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate decomposition under strong acidic/basic conditions (pH < 2 or > 10) and UV light exposure .
- Storage recommendations : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Case study : Crystal structure analysis of related 4-substituted tetrahydropyran derivatives reveals that axial vs. equatorial positioning of the methoxyphenyl group significantly impacts receptor binding affinity. For example, equatorial conformers exhibit 5–10× higher activity in serotonin receptor assays due to better spatial alignment with hydrophobic binding pockets .
- Methodological insight : Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by in vitro assays (e.g., IC₅₀ measurements) to correlate stereochemistry with bioactivity .
Q. What strategies resolve contradictions in reported reaction yields for its synthesis?
- Example : Yields for reductive amination vary widely (40–85%) across studies. Critical factors include:
- Catalyst selection : Pd-C (H₂) vs. NaBH₃CN (ammonia), with the latter favoring higher selectivity .
- Purification methods : Silica gel chromatography vs. recrystallization; the latter improves purity but may reduce yield due to compound loss .
- Recommendation : Optimize reaction parameters (e.g., stoichiometry, solvent purity) using design-of-experiment (DoE) frameworks to identify robust conditions .
Q. How can computational modeling predict its pharmacokinetic properties?
- Approach :
Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
QSAR models : Correlate logP values (calculated via ChemAxon) with bioavailability; predicted logP ~2.1 suggests moderate blood-brain barrier penetration .
- Validation : Compare in silico predictions with in vivo rodent studies to refine models .
Q. What are the challenges in analyzing its metabolic byproducts?
- Analytical hurdles : Minor metabolites (e.g., O-demethylated or ring-opened derivatives) often co-elute with parent compounds in HPLC.
- Solution : Use LC-HRMS (Q-TOF) with fragmentation patterns to differentiate metabolites. For example, m/z 237.12 corresponds to the demethylated product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
